2,5-Dimethylquinolin-4(1h)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-4-3-5-9-11(7)10(13)6-8(2)12-9/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOBBWSUYIYTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=CC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283435 | |
| Record name | 2,5-dimethylquinolin-4(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15644-83-4, 52481-90-0 | |
| Record name | 2,5-Dimethyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15644-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolinol,5-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-dimethylquinolin-4(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Crystallographic Investigations of 2,5 Dimethylquinolin 4 1h One and Analogs
X-ray Crystallography for Molecular and Crystal Structure Determination
The core structure of quinolinone derivatives is characterized by a fused bicyclic system that is generally expected to be planar. However, X-ray crystallographic studies on analogs reveal that minor deviations from perfect planarity can occur. The degree of planarity is quantified by calculating the dihedral angles between the planes of the fused rings.
The crystal packing of 2,5-Dimethylquinolin-4(1H)-one is significantly influenced by a network of intermolecular interactions, with hydrogen bonding playing a primary role. The presence of a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group) facilitates the formation of strong, directional interactions that define the supramolecular architecture. libretexts.orgharvard.edu
Molecules of quinolin-4(1H)-one and its derivatives often form hydrogen-bonded dimers. Specifically, the N-H of one molecule interacts with the C=O group of a neighboring molecule, creating a characteristic head-to-tail arrangement. rsc.orghelsinki.fi These dimeric motifs can then be further organized into more extended structures, such as infinite chains or sheets, through weaker C-H···O or π-π stacking interactions between the aromatic rings. nih.gov The strength of these interactions, which can be quantified through computational methods, typically ranges from a few to over 10 kcal/mol for hydrogen bonds. harvard.edu This intricate network of non-covalent bonds is fundamental to the stability of the crystal lattice. libretexts.org
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for the structural confirmation of newly synthesized compounds. carleton.edunih.gov The technique provides unequivocal proof of atomic connectivity, allowing chemists to verify that a synthetic procedure has yielded the desired product. helsinki.fi
In the study of quinolinone derivatives, SC-XRD has been used to confirm the structures of various analogs. The process involves growing a suitable single crystal, exposing it to a monochromatic X-ray beam, and analyzing the resulting diffraction pattern. carleton.edu This analysis yields the precise coordinates of each atom in the unit cell, from which all geometric parameters—such as the lengths of the C-C, C-N, and C=O bonds and the angles between them—can be calculated with high precision. uwaterloo.ca For example, studies on related heterocyclic systems have used SC-XRD to confirm the formation of the target molecule and to detail its specific conformation and bonding parameters. soton.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of molecules in solution. uobasrah.edu.iq It provides detailed information about the chemical environment of individual atoms (specifically, nuclei with non-zero spin like ¹H and ¹³C), revealing how atoms are connected within a molecule.
¹H (proton) and ¹³C NMR spectra provide a fingerprint of a molecule's structure. Each unique proton and carbon atom in the molecule gives rise to a distinct signal (resonance) in the spectrum, and the position of this signal (chemical shift, δ) is indicative of its electronic environment. tsijournals.com
For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the benzene (B151609) ring, the vinyl proton on the pyridinone ring, the N-H proton, and the two methyl groups. The ¹³C NMR spectrum would similarly show separate signals for each of the carbon atoms in the molecule. The expected chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents and the heteroatoms in the ring system. mdpi.com
Below are representative, generalized NMR data tables for a this compound structure based on analyses of similar quinoline (B57606) derivatives. tsijournals.commdpi.comorganicchemistrydata.org
Interactive Table: Representative ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| N-H | ~11.5-12.5 | Singlet (broad) |
| Aromatic-H (C6, C7, C8) | ~7.2-7.8 | Multiplet |
| Vinyl-H (C3) | ~6.2-6.5 | Singlet |
| Methyl-H (C5-CH₃) | ~2.5-2.7 | Singlet |
| Methyl-H (C2-CH₃) | ~2.3-2.5 | Singlet |
Interactive Table: Representative ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (C4) | ~175-180 |
| Aromatic/Vinyl Quaternary (C2, C4a, C5, C8a) | ~120-150 |
| Aromatic/Vinyl CH (C3, C6, C7, C8) | ~110-135 |
| Methyl (C5-CH₃) | ~20-25 |
| Methyl (C2-CH₃) | ~15-20 |
Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.
Isotopic labeling, particularly the replacement of hydrogen with its heavier isotope deuterium (B1214612) (D), is a sophisticated technique used to trace reaction mechanisms and study metabolic pathways. nih.gov In the context of quinolinone chemistry, regioselective deuteration—the targeted placement of a deuterium atom at a specific position in the molecule—can be a valuable tool.
For example, a C-H bond adjacent to a nitrogen atom in a heterocycle can sometimes be a target for enzymatic oxidation in metabolic processes. nih.gov Replacing this hydrogen with deuterium creates a stronger C-D bond. The cleavage of this bond requires more energy, which can slow down the rate of the metabolic reaction, a phenomenon known as the kinetic isotope effect. nih.gov Synthetic strategies have been developed for the regioselective deuteration of various heterocyclic compounds. These methods often involve using deuterated reagents, such as deuterated dimethylformamide-dimethylacetal (DMF-DMA-d₁), or employing hydrogen-isotope exchange reactions under specific conditions to achieve high isotopic purity at the desired position. nih.govnih.gov
Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS))
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) offers exceptional mass accuracy, enabling the confident determination of elemental formulas, while techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal for the analysis of volatile and semi-volatile compounds.
In the study of quinolinone derivatives, HRMS, particularly when coupled with liquid chromatography (LC), has proven to be a powerful technique for identifying metabolites and transformation products. ub.edunih.gov Techniques such as LC-Quadrupole Time-of-Flight (LC-QqToF) and LC-Linear Ion Trap Quadrupole-Orbitrap (LC-LTQ-Orbitrap) provide the high mass accuracy and MS/MS capabilities necessary for structural elucidation. nih.gov For instance, the analysis of quinolone antibiotics has demonstrated that in-source collision-induced dissociation can be optimized to produce characteristic fragment ions, aiding in their identification in complex matrices. nih.gov
The fragmentation of quinoline and its derivatives upon electron impact typically involves characteristic losses. For the quinoline ring itself, a primary fragmentation pathway is the expulsion of an HCN molecule. chempap.org In substituted quinolines, the nature and position of the substituents significantly influence the fragmentation pattern. For methyl-substituted quinolines, such as the isomers of this compound, common fragmentation pathways involve the loss of a hydrogen radical (M-1) or a methyl radical (M-15). cdnsciencepub.com The subsequent loss of HCN from these initial fragments is also a frequently observed process. cdnsciencepub.com The mass spectra of dimethylquinolines often show both M-1 and M-15 ions, and further fragmentation can proceed through the loss of acetonitrile (B52724) (CH₃CN). cdnsciencepub.com
Table 1: Illustrative Mass Spectrometry Data for 2,4-Dimethylquinoline (B72138) (Analog of this compound) (Data sourced from MassBank, Record: JP001639) massbank.eu
| m/z | Relative Intensity (%) | Tentative Assignment |
| 157 | 100 | [M]⁺˙ |
| 156 | 68 | [M-H]⁺ |
| 142 | 11 | [M-CH₃]⁺ |
| 129 | 8 | [M-H-HCN]⁺ |
| 115 | 29 | [M-CH₃-HCN]⁺ |
| 77 | 20 | [C₆H₅]⁺ |
This interactive table allows for sorting and filtering of the data.
The study of 2-substituted quinoline-4-carboxylic acids, which share the quinolone core, reveals that a major fragmentation pathway is the loss of the carboxyl group, followed by the loss of HCN. chempap.org Research on 4-chloro-8-methylquinolin-2(1H)-one also highlights the stability of the molecular ion in the mass spectrum. mdpi.com These findings collectively suggest that the mass spectrum of this compound would be characterized by a stable molecular ion and predictable fragmentation patterns involving the loss of its methyl substituents and cleavage of the heterocyclic ring.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups. This information is invaluable for confirming the presence of key structural features and for studying intermolecular interactions.
The vibrational spectra of quinoline and its derivatives have been the subject of numerous studies. psu.eduresearchgate.net The analysis is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), to achieve reliable and accurate vibrational assignments. researchgate.netmdpi.com For quinolin-4(1H)-one systems, key vibrational modes include the C=O stretching, N-H stretching and bending, and various vibrations of the aromatic rings.
In the case of this compound, the presence of the carbonyl group (C=O) at the 4-position is a defining feature. The stretching vibration of this group is expected to give rise to a strong absorption band in the IR spectrum, typically in the region of 1600-1700 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding and the electronic effects of the substituents. The N-H stretching vibration of the lactam group is expected to appear as a broad band in the 3000-3500 cm⁻¹ region of the IR spectrum. The C-H stretching vibrations of the methyl groups and the aromatic rings typically appear in the 2800-3100 cm⁻¹ range.
Vibrational studies of analogous compounds provide a basis for assigning the expected frequencies for this compound. For example, the FTIR and FT-Raman spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline have been thoroughly analyzed, with assignments for N-H, C-H, and ring vibrations. researchgate.net In another study, the FT-IR spectra of 5,8-quinolinedione (B78156) derivatives showed characteristic C=O stretching vibrations, as well as C-N and C-H vibrations, with good correlation between experimental and calculated spectra. mdpi.com
Table 2: Characteristic Infrared and Raman Vibrational Frequencies for Quinolone Analogs (Data compiled from studies on substituted quinolines) psu.eduresearchgate.netmdpi.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Type | Notes |
| N-H Stretch | 3300 - 3500 | IR | Broad band, indicative of the lactam N-H group. |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Multiple weak to medium bands. |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | Associated with the methyl groups. |
| C=O Stretch | 1620 - 1680 | IR | Strong absorption, characteristic of the 4-oxo group. |
| C=C/C=N Ring Stretch | 1450 - 1620 | IR, Raman | Multiple bands corresponding to the quinoline ring system. |
| N-H Bend | 1500 - 1600 | IR | Can overlap with ring stretching modes. |
| C-H Bend | 1350 - 1480 | IR, Raman | In-plane and out-of-plane bending of methyl and aromatic C-H. |
| C-N Stretch | 1200 - 1350 | IR, Raman | Vibration of the C-N bond within the heterocyclic ring. |
This interactive table allows for sorting and filtering of the data.
The comparison of IR and Raman spectra is particularly useful. researchgate.net Due to different selection rules, some vibrations may be strong in one type of spectroscopy and weak or absent in the other, providing a more complete picture of the molecule's vibrational landscape. The study of complexes involving quinolines, such as the hydrogen-bonded complex of 2,6-dimethylquinoline (B146794) with 2,5-dihydroxy-p-benzoquinone, demonstrates how intermolecular interactions can shift vibrational frequencies, particularly those of the O-H and C=O groups. researchgate.net This highlights the sensitivity of vibrational spectroscopy to the chemical environment of the molecule.
Investigation of Biological Activities and Molecular Mechanisms of 2,5 Dimethylquinolin 4 1h One Derivatives in Vitro and Preclinical Focus
Antimicrobial Activity
The quinolone core is a well-established pharmacophore in the development of antimicrobial agents. researchgate.net Investigations into 2,5-dimethylquinolin-4(1H)-one derivatives have revealed their potential to combat bacterial, fungal, and viral pathogens.
Antibacterial Efficacy (e.g., against Staphylococcus aureus, MRSA)
Quinolone derivatives have been extensively studied for their antibacterial properties, particularly against problematic pathogens like Staphylococcus aureus and its methicillin-resistant strain (MRSA). researchgate.netresearchgate.net While specific data for this compound is limited in readily available literature, the broader class of quinolones demonstrates significant activity. For instance, various synthetic quinolone derivatives have shown potent antibacterial activity against MRSA, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.govresearchgate.net The antibacterial action of quinolones traditionally involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. researchgate.net
Antibacterial Activity of Selected Quinolone Derivatives against S. aureus and MRSA
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Indolo[2,3-b]quinoline derivative | MRSA-ATCC33591 | 2 | nih.gov |
| Fluoroquinolone derivative | MRSA 14-4 and 14-5 | 2 | nih.gov |
| Triazole-quinolone hybrid | MRSA | 0.5 | nih.gov |
| Benzimidazole-quinolone hybrid | MRSA | 0.125 | nih.gov |
This table presents data for various quinolone derivatives as specific data for this compound was not available in the searched sources.
Antifungal Properties
The antifungal potential of quinoline (B57606) derivatives has also been a subject of investigation. nih.gov Studies on various quinoline scaffolds have demonstrated their efficacy against a range of fungal pathogens. For example, certain quinoline derivatives have shown promising activity against Candida species and dermatophytes, with some compounds exhibiting selective action against these fungi. nih.gov The structural versatility of the quinoline nucleus allows for modifications that can enhance antifungal potency. nih.gov While specific studies focusing solely on this compound derivatives are not extensively documented in the provided search results, the general antifungal activity of the quinoline class suggests a potential avenue for exploration.
Antiviral Activity (e.g., against Coronavirus)
In the quest for effective antiviral agents, quinolone derivatives have been explored for their potential to inhibit viral replication, including that of coronaviruses. researchgate.netnih.gov The COVID-19 pandemic spurred research into repurposing existing drug scaffolds, and quinolones were among the compounds investigated. Some quinolone-based compounds have shown inhibitory activity against SARS-CoV-2 in in vitro assays, with EC50 values in the micromolar range. researchgate.netnih.gov The proposed mechanisms of action for some antiviral quinolones include targeting viral enzymes like the main protease (Mpro). nih.gov
Molecular Mechanisms of Action (e.g., PBP2a Docking Insights, Quorum Sensing Modulation)
Understanding the molecular mechanisms behind the antimicrobial activity of these compounds is crucial for rational drug design. For antibacterial action against MRSA, a key target is Penicillin-Binding Protein 2a (PBP2a), which is responsible for its resistance to β-lactam antibiotics. nih.govnih.gov Molecular docking studies on various heterocyclic compounds have explored their potential to bind to the allosteric site of PBP2a, thereby inhibiting its function and restoring the efficacy of β-lactams. researchgate.netnih.gov While direct docking studies of this compound with PBP2a are not specified in the search results, this remains a plausible mechanism of action for quinolone derivatives against MRSA.
Another important mechanism in bacterial pathogenesis is quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. nih.govnih.gov The Pseudomonas aeruginosa quinolone signal (PQS) system is a well-studied example. nih.govresearchgate.net Some quinolone derivatives have been investigated as inhibitors of QS, acting as antagonists to the PqsR receptor. nih.govmdpi.com By disrupting bacterial communication, these compounds can attenuate virulence without exerting direct bactericidal pressure, which may reduce the development of resistance. nih.govnih.gov
Anticancer and Cytotoxic Potential (In Vitro Studies)
The cytotoxic effects of quinoline and quinazolinone derivatives against various cancer cell lines have been a significant area of research. nih.govnih.gov
Enzyme Inhibition (e.g., Cyclooxygenase (COX-1, COX-2)) and Selectivity Profiling
In Vitro COX-1 and COX-2 Inhibition Profile of Selected Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Celecoxib | - | 0.05 | - | nih.gov |
| Thiophene Derivative | 15.7 - 26.6 | 0.29 - 3.3 | 67.2 | nih.gov |
| Pyrazole Derivative | - | 0.0283 (nM) | - | nih.gov |
This table presents data for various heterocyclic compounds as specific data for this compound was not available in the searched sources. The selectivity index is a ratio of the IC50 values and indicates the preference for inhibiting COX-2 over COX-1.
The cytotoxic potential of various quinoline and quinazolinone derivatives has been evaluated against a range of human cancer cell lines. nih.govnih.gov For instance, novel quinazolinone derivatives have demonstrated cytotoxic activity against cell lines such as HEPG2 (liver carcinoma) and MCF7 (breast adenocarcinoma), with some compounds exhibiting IC50 values in the low micromolar range. nih.gov Similarly, a novel quinoline derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline, showed cytotoxicity against HepG2, HCT-116 (colon carcinoma), MCF-7, and A549 (lung cancer) cell lines with IC50 values of 3.3, 23, 3.1, and 9.96 μg/mL, respectively. nih.gov
Cytotoxic Activity of Selected Quinolone and Quinazolinone Derivatives
| Compound/Derivative | Cell Line | IC50 | Reference |
|---|---|---|---|
| Quinazolinone Derivative | MCF7 | 3.84 µM | nih.gov |
| Quinazolinone Derivative | HEPG2 | 6.90 µM | nih.gov |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | HepG2 | 3.3 µg/mL | nih.gov |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | HCT-116 | 23 µg/mL | nih.gov |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | MCF-7 | 3.1 µg/mL | nih.gov |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | A549 | 9.96 µg/mL | nih.gov |
This table presents data for various quinoline and quinazolinone derivatives as specific data for this compound was not available in the searched sources.
Receptor Agonist/Antagonist Activity (e.g., P2Y2 Allosteric Agonism)
Derivatives of the quinolin-4(1H)-one scaffold have been identified as novel modulators of purinergic receptors, which are crucial in various physiological processes. Specifically, research has focused on their activity at the P2Y2 receptor, a G-protein coupled receptor activated by ATP and UTP.
One notable 4(1H)-quinolinone derivative, identified as Compound 89 (2-((ethyl(4-fluorobenzyl)amino)methyl)-7,8-dimethylquinolin-4(1H)-one), has been characterized as a highly selective, non-nucleotide positive allosteric modulator (PAM) of the P2Y2 receptor. tbzmed.ac.ir This compound demonstrates no agonist activity on its own but potentiates the receptor's response to the endogenous agonist, ATP. tbzmed.ac.ir Its allosteric agonism was confirmed in Ca2+ mobilization assays using 1321N1 human astrocytoma cells, which are naturally deficient in P2 receptors and thus ideal for studying specific P2Y isoforms. tbzmed.ac.ir The activity of Compound 89 is not species-specific, showing effects on both human and mouse P2Y2 receptors. researchgate.net This discovery presents a significant advancement, as the development of selective, small-molecule, non-nucleotide P2Y2 agonists has been a long-standing challenge in pharmacology. researchgate.net
Cellular Pathway Modulation (e.g., NR4As Activation, Apoptosis Regulation in Cancer Stem Cells)
The pharmacological effects of quinolinone derivatives are deeply rooted in their ability to modulate key cellular pathways, including the activation of specific nuclear receptors and the induction of apoptosis in malignant cells.
NR4As Activation: The nuclear receptor 4A (NR4A) family, which includes Nur77 (NR4A1), Nurr1 (NR4A2), and NOR1 (NR4A3), are orphan nuclear receptors that play vital roles in cellular homeostasis, apoptosis, and inflammation. biorxiv.org Certain quinoline derivatives have been identified as ligands and modulators of these receptors. sci-hub.seelsevierpure.com For instance, the P2Y2 allosteric agonist Compound 89 was found to potentiate ATP-induced expression of genes in the NR4A family. researchgate.net This is significant because NR4As are considered negative regulators of hypertrophic stimuli in cardiomyocytes. researchgate.net Other studies have shown that substituted quinolines, such as chloroquine (B1663885) and amodiaquine, can directly bind to the ligand-binding domain of NR4A2 (Nurr1) and activate its transcriptional activity, although they are less potent than other classes of NR4A modulators like bis-indole derivatives. biorxiv.orgsci-hub.seelsevierpure.com
Apoptosis Regulation in Cancer Cells: Quinoline derivatives have demonstrated significant potential in cancer therapy by inducing programmed cell death, or apoptosis. nih.gov The modulation of the NR4A pathway is one mechanism through which this occurs. Studies have identified quinoline derivatives that act as NR4A1 ligands, inducing apoptosis by promoting the nuclear export of NR4A1 to the mitochondria. nih.gov
Another novel synthetic quinoline derivative, DFIQ, has been shown to induce apoptosis in non-small-cell lung cancer (NSCLC) cells, with IC50 values of 4.16 µM at 24 hours and 2.31 µM at 48 hours. nih.gov DFIQ's mechanism involves the cleavage of apoptotic proteins, DNA damage, and the accumulation of reactive oxygen species (ROS). nih.gov Furthermore, quinoline-based thiazolidinone derivatives have been evaluated for their anticancer effects, with one compound stimulating apoptotic death in colon cancer cells by 171.58-fold and arresting the cell cycle at the G2 and S-phases. nih.gov This pro-apoptotic activity was linked to the inhibition of the epidermal growth factor receptor (EGFR). nih.gov
In Vitro Cytotoxicity Assays Against Specific Human Cancer Cell Lines (e.g., MCF-7, NCI-N87, DLD-1, PC3)
The anticancer potential of quinolin-4(1H)-one derivatives has been substantiated through in vitro cytotoxicity screening against a panel of human cancer cell lines. A series of novel chalcones based on the 2,2-dimethyl-2,3-dihydro-4(1H)-quinolinone framework were synthesized and evaluated for their cytotoxic effects against the NCI-N87 (human gastric carcinoma) and DLD-1 (human colorectal adenocarcinoma) cell lines. researchgate.net The majority of these compounds exhibited cytotoxic activity in the low micromolar range, demonstrating the promise of this chemical scaffold. researchgate.net
The results highlighted that substitutions on the chalcone's phenyl ring significantly influenced cytotoxic potency. For example, introducing a 4-chloro or 4-bromo substituent generally enhanced activity against both cell lines, while a 4-hydroxy or 4-methoxy group led to reduced potency. researchgate.net
Table: Cytotoxic activity of selected 2,2-dimethyl-2,3-dihydro-4(1H)-quinolinone based chalcones. Data sourced from researchgate.net.
In related studies, quinazolinone derivatives, which are structurally similar to quinolinones, have also shown potent cytotoxicity against the MCF-7 (human breast adenocarcinoma) cell line. nih.govmdpi.com
Other Pharmacological Activities (Preclinical/In Vitro)
Antiplatelet Activity (e.g., CRTAase Inhibition)
Quinolinone derivatives have emerged as effective antiplatelet agents. One proposed mechanism involves the modulation of Calreticulin Transacetylase (CRTAase), a novel enzyme that transfers acetyl groups from polyphenolic acetates to receptor proteins. Acetoxy quinolones have been reported to exert antiplatelet effects by causing CRTAase-catalyzed activation of platelet Nitric Oxide Synthase (NOS), which inhibits platelet aggregation.
Antioxidant Properties
Several quinolin-4(1H)-one derivatives have demonstrated notable antioxidant capabilities. The antioxidant potential of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. In one study, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives were synthesized and tested for their antioxidant properties. Two compounds in particular, 3g and 3h , showed promising activity at a concentration of 10 µM, with DPPH radical scavenging percentages of 70.6% and 73.5%, respectively, which is comparable to the 77.6% scavenging activity of the standard antioxidant, Trolox. who.int These findings suggest that the quinolinone scaffold can be a foundation for developing potent antiproliferative agents that also possess beneficial antioxidant action. who.int Additionally, 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones have been synthesized specifically as precursors for antioxidants.
Anti-inflammatory and Analgesic Effects (e.g., Acetic Acid-Induced Writhing Inhibition, Carrageenan-Induced Oedema Reduction)
Anti-inflammatory Effects: The anti-inflammatory potential of quinoline derivatives has been evaluated in vivo using the carrageenan-induced paw oedema model in rats, a classic assay for acute inflammation. who.intglobalresearchonline.net A novel series of quinoline/1,2,4-triazole hybrids demonstrated in vivo anti-inflammatory activity in this model. researchgate.net The mechanism for quinoline-based compounds often involves the inhibition of inflammatory mediators. For instance, some derivatives have been shown to inhibit the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated cells. tbzmed.ac.irresearchgate.net
Analgesic Effects: The analgesic properties of quinolinone derivatives have been assessed using the acetic acid-induced writhing test in mice, a model sensitive to peripherally acting analgesics. tbzmed.ac.irnih.gov The pain in this model is induced by endogenous mediators like prostaglandins, and substances that inhibit writhing are thought to interfere with prostaglandin (B15479496) biosynthesis. tbzmed.ac.ir Several studies have confirmed the analgesic potential of this class of compounds.
A 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative demonstrated a significant, dose-dependent peripheral analgesic effect, achieving 33% and 62% inhibition of abdominal writhing at doses of 15 mg/kg and 30 mg/kg, respectively. tbzmed.ac.ir In another study, N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide was identified as a potent analgesic. najah.edu A series of related 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides also showed high analgesic activity in the writhing test, with many derivatives showing a greater reduction in writhing than standard drugs like Piroxicam and Diclofenac. najah.edu
Table: Peripheral analgesic effect of N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide derivatives in the acetic acid-induced writhing test. Data sourced from najah.edu.
Inhibition of Melanogenesis
Melanogenesis is the physiological process responsible for the production of melanin (B1238610), the primary pigment determining skin, hair, and eye color. The enzyme tyrosinase is a key regulator of this pathway. Dysregulation of melanin production can lead to hyperpigmentation disorders, making tyrosinase inhibitors a subject of significant research interest. While direct studies on this compound derivatives are limited, research into the broader classes of quinolinone and quinazolinone derivatives provides insight into their potential as melanogenesis inhibitors.
One mechanism of action is the direct inhibition of tyrosinase. Studies on related heterocyclic structures, such as quinazolinones and fluoroquinolones, have demonstrated notable tyrosinase inhibitory activity. For instance, a series of synthesized quinazolinone derivatives were evaluated for their effect on mushroom tyrosinase. The compound 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1) was identified as a mixed-type, reversible tyrosinase inhibitor with a half-maximal inhibitory concentration (IC50) of 103 ± 2 μM. mdpi.com Kinetic analysis revealed that this compound has a stronger affinity for the free enzyme than for the enzyme-substrate complex. mdpi.com
Furthermore, a study on various fluoroquinolone antibiotics, which contain a quinolone core, confirmed their excellent tyrosinase inhibitory activity. All seven tested fluoroquinolones, including ciprofloxacin (B1669076) and moxifloxacin, showed IC50 values significantly lower than that of the standard inhibitor, hydroquinone. mdpi.com This suggests that the quinolone scaffold is a promising pharmacophore for the development of novel tyrosinase inhibitors.
| Compound Class | Specific Derivative | Tyrosinase Inhibition (IC50) | Reference |
|---|---|---|---|
| Quinazolinone | 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1) | 103 ± 2 µM | mdpi.com |
| Fluoroquinolone | Enoxacin sesquihydrate | 28 ± 4 µM | mdpi.com |
| Sparfloxacin | 30 ± 2.8 µM | mdpi.com | |
| Gemifloxacin | 34 ± 2 µM | mdpi.com | |
| Ciprofloxacin | 37 ± 2 µM | mdpi.com | |
| Moxifloxacin | 50 ± 1.9 µM | mdpi.com |
p21-Activated Kinase (PAK) Inhibition
The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key effectors for the Rho family of small GTPases, Rac1 and Cdc42. PAKs are crucial regulators of cell motility, survival, and proliferation, and their dysregulation is implicated in various diseases, including cancer and neurological disorders. berkeley.edunih.gov Consequently, PAKs have emerged as attractive therapeutic targets.
The development of PAK inhibitors has led to the exploration of various chemical scaffolds. nih.gov Examples include benzimidazole-based compounds for group II PAKs and pyrido[2,3-d]pyrimidin-7-one cores for group I PAKs. berkeley.edunih.gov While quinoline and quinolinone derivatives are recognized as privileged structures in kinase inhibitor design, with several approved drugs targeting kinases like VEGFR and EGFR, specific research into this compound derivatives as PAK inhibitors is not prominently featured in available literature. google.com Patents exist for quinoline derivatives as inhibitors of other kinases, such as PI3 kinase, highlighting the scaffold's versatility. google.com However, a direct link between the this compound structure and potent, selective PAK inhibition remains an area for future investigation. The established role of the broader quinoline family in kinase modulation suggests that derivatives of this compound could potentially be developed as PAK inhibitors, though this requires dedicated screening and structure-activity relationship studies.
Interaction with Neurotransmitter Systems (e.g., α2C-Adrenoceptor Affinity and Potency)
The α2-adrenoceptors, which include the α2A, α2B, and α2C subtypes, are G protein-coupled receptors that mediate the physiological effects of catecholamines like norepinephrine (B1679862) and epinephrine. The α2C-adrenoceptor subtype, in particular, is involved in regulating neurotransmitter release and has been identified as a potential target for treating neuropsychiatric disorders.
Research into compounds that can selectively modulate these receptors is ongoing. While data specifically on this compound derivatives is scarce, studies on the closely related 4-aminoquinoline (B48711) scaffold have identified potent and selective antagonists for the α2C-adrenoceptor. nih.govacs.org In a key study, a series of 4-aminoquinolines were synthesized and evaluated for their activity on human α2-adrenoceptor subtypes. acs.org
The investigation revealed that specific structural features are critical for high affinity and selectivity. A crucial finding was the absolute requirement of a substituent at the 3-position of the quinoline ring for potent α2C antagonism. nih.govacs.org For example, the compound (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol (compound 6j) demonstrated an antagonist potency (Kb) of 8.5 nM for the α2C-adrenoceptor, with over 200-fold selectivity against the α2A and α2B subtypes. nih.govacs.org The stereochemistry and nature of substituents on the piperazine (B1678402) ring also played a significant role in modulating affinity and potency. nih.gov These findings for 4-aminoquinolines provide a strong rationale for investigating this compound derivatives, as the core quinoline structure is primed for modifications that could yield high affinity and selectivity for the α2C-adrenoceptor.
| Compound | α2A (Kb, nM) | α2B (Kb, nM) | α2C (Kb, nM) | α2C Selectivity vs α2A | α2C Selectivity vs α2B | Reference |
|---|---|---|---|---|---|---|
| (R)-{4-[4-(3,4-Dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol (6j) | >10000 | 1700 | 8.5 | >1176-fold | 200-fold | acs.org |
| (S)-{4-[4-(3,4-Dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol (6k) | >10000 | >10000 | 15 | >667-fold | >667-fold | acs.org |
| (R)-{2-Chloro-4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol (6m) | >10000 | 2400 | 13 | >769-fold | 185-fold | acs.org |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2,5 Dimethylquinolin 4 1h One Derivatives
Impact of Substituent Position and Nature on Biological Activity
The functionalization of the quinoline (B57606) nucleus at its various positions is a key strategy for developing novel therapeutic agents with enhanced pharmacological properties. The characteristics and location of these substituents play a crucial role in the ultimate functionality and biological activity of the synthesized compounds.
The specific placement of functional groups on the quinoline ring dictates the molecule's interaction with biological targets, influencing both potency and selectivity.
3-Position: A substituent at the C-3 position of the quinoline ring has been identified as a critical feature for the biological activity of certain derivatives. For some classes of quinolin-4-ones, it is believed that the substituent in this position should be coplanar with the quinoline ring system to ensure optimal activity.
7-Position: The C-7 position is frequently implicated in direct interactions with enzymatic targets, such as topoisomerase II. The introduction of various groups at this position can significantly alter the activity profile. For instance, incorporating a pyrrolidine (B122466) ring can increase activity against Gram-positive bacteria, while a piperazine (B1678402) ring often enhances activity against Gram-negative bacteria. Further substitution on these rings with alkyl groups can improve water solubility. SAR analyses have also suggested that large, bulky substituents at the 7-position can facilitate activities like antiproliferative effects.
8-Position: The 8-position of the quinoline ring is historically significant, notably due to its role in the antimalarial drug primaquine. The introduction of a hydroxyl group or a methoxy group at the C-8 carbon has been shown to improve the antitumor properties of certain quinolin-4-one derivatives. In studies on antileishmanial agents, a hydroxyl group at this position appears to be a key factor for high activity and selectivity.
Table 1: Impact of Substituent Position on Quinoline Ring Activity
| Position | Type of Substituent | Observed Effect on Biological Activity |
|---|---|---|
| C-3 | General Substituent | Often critical for activity; should be coplanar with the quinoline ring. |
| C-7 | Aromatic Rings | Improves antitumor properties. |
| C-7 | Piperazine/Pyrrolidine | Modulates antibacterial spectrum (Gram-negative vs. Gram-positive). |
| C-8 | Hydroxyl (-OH) Group | Key for certain antileishmanial activities. |
| C-8 | Methoxy (-OCH₃) Group | Enhances antitumor properties. |
The attachment of various side chains and other heterocyclic moieties to the quinoline core is a common strategy known as molecular hybridization, which can produce highly potent compounds.
Side Chains: The nature of side chains significantly impacts biological activity. For example, in some antimalarial quinoline derivatives, smaller dialkylamino groups on a side chain were found to enhance efficacy compared to bulkier groups. Flexible side chains terminating in an amino group also appear to be favorable for activity. The introduction of a flexible alkylamino side chain at position-4 has been used to enhance the antiproliferative action of certain quinoline derivatives.
Halogenation and alkylation are fundamental modifications in medicinal chemistry that profoundly affect the electronic and steric properties of molecules, thereby influencing their biological activity.
Halogenation: The introduction of halogen atoms, particularly fluorine, is a well-established strategy for enhancing the potency of quinoline derivatives. A fluorine atom at the C-6 position is considered an optimal substituent for certain anticancer quinolin-4-ones. The presence of halogen groups can lead to improved antileishmanial activity. In some series, dihalogenated compounds have proven to be highly effective. The inclusion of a halogen group in a side chain can also improve anticancer activity by increasing the molecule's lipophilicity and cellular uptake.
Alkylation: The addition of alkyl groups at various positions can also be advantageous. For certain antineoplastic activities, alkyl groups at the C-2 position were found to be more beneficial than aryl groups. Synthetic tuning of the 2-position of the halogenated quinoline scaffold through alkylation has been shown to have a significant impact on antibacterial and antibiofilm activities. Furthermore, alkylation of heterocyclic substituents, such as those at the C-7 position, can increase the water solubility of the molecule.
Table 2: Effects of Halogenation and Alkylation on Biological Activity
| Modification | Position | Example Substituent | Observed Effect |
|---|---|---|---|
| Halogenation | C-6 | Fluorine (-F) | Enhances antibacterial and antitumor activity. |
| Halogenation | General | Chlorine (-Cl), Bromine (-Br) | Dihalogenated compounds show high efficacy in some series. |
| Alkylation | C-2 | Alkyl groups | More advantageous than aryl groups for some antineoplastic activities. |
| Alkylation | Side Chains | Alkyl groups | Can improve water solubility. |
Stereochemical Considerations in Activity Profiles
The three-dimensional arrangement of atoms in a molecule is crucial for its interaction with chiral biological macromolecules like enzymes and receptors. The stereochemistry of quinoline derivatives, therefore, plays a role in their biological activity. Studies on certain quinoline derivatives have shown that substitutions on attached ring systems, such as a piperazine ring, can exert a significant and stereospecific beneficial effect on receptor affinity and potency. This highlights that the specific spatial orientation of a substituent can be a determining factor in the compound's biological profile.
Comparative Studies with Quinoline Analogs and Related Heterocycles
The quinoline scaffold is part of a larger family of nitrogen-containing heterocyclic compounds with diverse pharmacological applications. Comparative studies involving quinoline analogs and other related heterocycles provide valuable insights into SAR. Famous antimalarial drugs from the quinoline family include quinine, chloroquine (B1663885), primaquine, and mefloquine. Research has also extended to structurally similar heterocycles such as isoquinolines and tetrahydroquinolines.
The strategy of creating hybrid molecules by covalently combining two biologically active pharmacophores is an attractive approach in drug design. Quinoline-based hybrids have been shown to exhibit a wide range of activities, including antimalarial, antibacterial, and antitumor effects. For example, quinoline–triazine hybrids have demonstrated enhanced antiplasmodial activity. These comparative and hybridization studies help to identify the most effective structural combinations for achieving desired therapeutic effects.
Development of Predictive Models for Structure-Activity Relationships
To rationalize the vast amount of SAR data and guide the design of new, more potent compounds, computational methods are often employed. Quantitative Structure-Activity Relationship (QSAR) modeling is a technique used to develop predictive models that correlate the structural or physicochemical properties of compounds with their biological activities.
For various classes of compounds, including heterocyclic derivatives, 2D-QSAR models have been developed using linear methods like multiple linear regression and non-linear methods such as artificial neural networks. These models use calculated molecular descriptors that represent the compounds' structural features to predict their activities. Such predictive models can be valuable tools for forecasting the antioxidant activity or other biological effects of new derivatives, thereby streamlining the drug discovery process.
Advanced Applications and Research Utility of 2,5 Dimethylquinolin 4 1h One and Its Derivatives
Application in Analytical Chemistry as Enhancing Reagents
Currently, there is a lack of specific documented evidence detailing the use of 2,5-Dimethylquinolin-4(1H)-one as an enhancing reagent in analytical chemistry. However, the general class of quinoline (B57606) derivatives has been investigated for such purposes. These compounds can sometimes be employed as fluorescent probes or as complexing agents to enhance the detection of metal ions and other analytes. The potential for this compound in this capacity would depend on its specific spectroscopic properties and its ability to interact with target molecules to produce a measurable signal enhancement. Further research would be necessary to establish any practical utility in this area.
Role in Materials Science and Engineering
The application of quinoline derivatives in materials science is an active area of research. While direct studies on this compound are scarce, the potential exists for its use in the development of novel materials.
Precursors for Functional Materials Development
In principle, this compound could serve as a monomer or a building block for the synthesis of more complex functional materials. The presence of reactive sites, such as the N-H group and the aromatic ring system, allows for various chemical modifications. These modifications could introduce specific functionalities, leading to materials with desired electronic, optical, or thermal properties. For instance, derivatization could yield compounds suitable for use as organic light-emitting diode (OLED) materials, sensors, or as components in specialized polymers. However, specific examples of functional materials derived directly from this compound are not prominently reported in the current scientific literature.
Development of Polyquinolines for Electronic and Photonic Applications
Polyquinolines are a class of polymers known for their high thermal stability, excellent mechanical properties, and interesting electronic and photonic characteristics. They are typically synthesized through the polymerization of monomers containing the quinoline moiety.
While there is no specific mention of polyquinolines being synthesized from this compound in the available literature, the potential for its use as a monomer exists. The general synthetic strategies for polyquinolines often involve step-growth polymerization reactions where quinoline-based monomers are coupled. The properties of the resulting polymer, such as solubility, thermal stability, and photoluminescence, are highly dependent on the structure of the monomer.
| Polyquinoline Property | General Monomer Structural Influence | Potential Implication for this compound |
| Solubility | Introduction of flexible side chains or non-coplanar structures can improve solubility. | The methyl groups on the quinoline ring may slightly enhance solubility compared to the unsubstituted parent structure. |
| Thermal Stability | The rigid aromatic backbone of quinoline contributes to high thermal stability. | Polymers derived from this monomer would be expected to exhibit good thermal stability. |
| Electronic/Photonic Properties | The extent of conjugation and the presence of electron-donating or -withdrawing groups influence these properties. | The dimethyl substitution would have a modest electronic effect, which could be tuned through further derivatization. |
Further research would be required to synthesize and characterize polyquinolines derived from this compound to determine their suitability for electronic and photonic applications.
Isotopic Labeling for Mechanistic and Spectroscopic Research
Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and to aid in the structural analysis of molecules through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). By replacing specific atoms with their heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), researchers can trace the fate of atoms through chemical transformations and gain insights into the bonding environment within a molecule.
There are no specific reports in the scientific literature detailing the isotopic labeling of this compound. However, the general principles of isotopic labeling could be applied to this compound for various research purposes.
| Isotope | Potential Application in Studying this compound | Information Gained |
| ¹³C | Labeling of the quinoline ring or the methyl groups. | Elucidation of reaction mechanisms involving the carbon skeleton; assignment of complex ¹³C NMR spectra. |
| ¹⁵N | Labeling of the nitrogen atom in the quinoline ring. | Probing the electronic environment of the nitrogen atom; studying hydrogen bonding interactions involving the N-H group. |
| ²H (Deuterium) | Labeling of the methyl groups or specific positions on the aromatic ring. | Investigating kinetic isotope effects to determine rate-determining steps in reactions; simplifying ¹H NMR spectra. |
The synthesis of isotopically labeled this compound would likely involve starting from commercially available labeled precursors and following a suitable synthetic route to the final product. The application of such labeled compounds would be invaluable in detailed mechanistic studies of any reactions this molecule undergoes and for unambiguous spectroscopic characterization.
Future Research Directions and Translational Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The demand for environmentally benign and efficient chemical manufacturing has spurred significant research into green synthetic methods for quinolones. Future work will likely focus on optimizing and scaling these sustainable pathways. Key areas of exploration include:
Domino Reactions: Establishing highly efficient one-pot syntheses using low-cost, readily available starting materials like dicarbonyl compounds and anilines. acs.org These domino protocols can generate complex quinolone structures while producing minimal waste, such as only ethanol (B145695) as a byproduct. acs.org
Green Catalysis and Solvents: Expanding the use of N-heterocyclic carbenes (NHCs) as powerful organocatalysts and employing water as a reaction medium are promising green approaches. mdpi.com A decarboxylating cyclization using isatoic anhydrides in water represents an environmentally friendly route where the only by-products are carbon dioxide and water. mdpi.com Other green strategies involve microwave-assisted synthesis, ultrasonication, and the use of photocatalysts. qeios.com
Catalyst-Free and Metal-Free Methods: Developing syntheses that proceed without toxic transition metals or any catalyst at all is a major goal. mdpi.comqeios.com For instance, a metal-free oxidative cyclization using isatins and alkynes has been demonstrated. qeios.com
Novel Precursors and Reactions: Researchers are exploring innovative starting points and reaction types. A TsCl-mediated domino reaction sequence has been developed to access various quinolone-based drugs from commercially available chromone-3-carboxaldehydes, significantly shortening traditional synthetic routes. rsc.org Electrochemical strategies are also emerging for the functionalization of related heterocyclic systems, offering an external oxidant-free and sustainable method. acs.org
These advancements aim to make the synthesis of quinolone derivatives, including 2,5-Dimethylquinolin-4(1H)-one, more economical and ecologically responsible, facilitating broader research and industrial application. acs.orgrsc.org
Deepening Mechanistic Understanding of Observed Biological Activities
While the primary antibacterial mechanism of quinolones is well-established, future research will aim to unravel the nuances of their interactions with biological systems and explore their "nonclassical" activities.
The classical mechanism involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov Quinolones trap these enzymes in a state where they are covalently bound to cleaved DNA, forming a ternary drug-enzyme-DNA complex. mdpi.comualberta.ca This action blocks DNA replication and repair, ultimately leading to bacterial cell death. nih.gov However, several areas require deeper investigation:
Differential Targeting: Understanding why certain quinolones preferentially target gyrase versus topoisomerase IV in different bacterial species is crucial for developing more specific agents. mdpi.com
Role of Reactive Oxygen Species (ROS): The contribution of ROS to quinolone-induced cell death is a subject of ongoing research. While some studies show a correlation between lethality and ROS accumulation, others have found no such link, indicating a complex and possibly strain-dependent mechanism. mdpi.com
Mechanisms of "Nonclassical" Activities: Quinolone derivatives have shown promising anticancer and antiviral properties. researchgate.net Their anticancer effects are often attributed to the inhibition of eukaryotic topoisomerase II, similar to their antibacterial action but targeting the host cell's enzymes. ualberta.ca Antiviral activity, such as against HIV, has been linked to the inhibition of viral enzymes like HIV-1 integrase. researchgate.netrsc.org Further studies are needed to fully elucidate these mechanisms and identify specific molecular targets.
Resistance Mechanisms: The rise of antibiotic resistance threatens the efficacy of quinolones. mdpi.com Research is focused on understanding how mechanisms like mutations in the target enzyme genes (e.g., gyrA and parC) and plasmid-mediated resistance (e.g., Qnr proteins) reduce drug susceptibility. nih.govmdpi.complos.org A thorough understanding of these processes is essential for designing next-generation quinolones that can overcome resistance.
Advanced Computational Modeling and Artificial Intelligence-Driven Discovery in Quinolone Chemistry
The integration of computational tools and artificial intelligence (AI) is revolutionizing how new quinolone derivatives are discovered and optimized. These technologies can analyze vast datasets and predict molecular properties, significantly accelerating the research and development process. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling remains a key computational tool. By developing mathematical models that correlate the structural or physicochemical properties of quinolone derivatives with their biological activity, researchers can predict the efficacy of novel compounds before they are synthesized. researchgate.netnih.gov Methods like genetic algorithms combined with multiple linear regression (GA-MLR) have been used to successfully predict properties such as the HOMO-LUMO energy gap and polarizability for quinolone derivatives. nih.gov
Molecular Docking: This technique simulates the interaction between a small molecule and a protein target at the atomic level. It is widely used to predict the binding mode of quinolone derivatives to targets like DNA gyrase or cancer-related enzymes such as histone deacetylase 6 (HDAC6), guiding the design of more potent and selective inhibitors. nih.govnih.gov
Artificial Intelligence and Machine Learning: AI is poised to dramatically enhance drug discovery. youtube.com Machine learning models, particularly deep neural networks, can be trained on large chemical and biological datasets to predict reaction outcomes, identify novel bioactive chemotypes, and design molecules with specific desired properties. drugtargetreview.com AI-driven systems can screen immense virtual libraries of potential molecules, a task unfeasible through physical screening alone. youtube.comdrugtargetreview.com
AI-Chemist Systems: The concept of a fully automated, AI-driven robotic chemist represents the frontier of this field. youtube.com Such systems can read scientific literature, formulate hypotheses, conduct experiments, analyze data, and learn from the results to plan the next iteration of experiments, creating a closed loop for accelerated discovery. youtube.com This data-driven approach has the potential to rapidly identify optimal quinolone-based candidates for specific applications.
Design and Synthesis of New Derivatives for Specific Pharmacological Targets
Building on mechanistic and computational insights, a primary goal of future research is the rational design and synthesis of novel this compound derivatives tailored for specific diseases. The quinolone scaffold is a privileged structure that can be chemically modified at multiple positions (N-1, C-2, C-5, C-6, C-7, and C-8) to fine-tune its pharmacological profile. qeios.comrsc.org
Anticancer Agents: The quinolone core is being exploited to develop new anticancer drugs. By modifying the scaffold, researchers have created potent inhibitors of novel cancer targets. For example, quinolinone derivatives have been optimized as selective, orally bioavailable inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), an enzyme implicated in several human cancers. nih.gov Other work has focused on designing quinolone-based inhibitors of histone deacetylase 6 (HDAC6), which have shown excellent potency in killing colon and lymphoma cancer cells. nih.gov
Next-Generation Antibacterials: To combat resistance, new derivatives are being synthesized with modified substituents, particularly at the C-7 position. nih.gov Introducing bulky or novel heterocyclic groups at this position can enhance antibacterial potency and overcome existing resistance mechanisms. nih.govresearchgate.netnih.gov
Antiviral Compounds: The search for new antiviral agents has also turned to the quinolone scaffold. Derivatives with specific substituents at the N-1 position have shown significant inhibitory activity against the strand transfer process of HIV-1 integrase, highlighting the potential for developing new anti-HIV therapies. rsc.org
The ease with which the quinolone ring system can be chemically altered allows for the creation of vast libraries of compounds for screening against a wide array of biological targets. researchgate.net
Integration of Quinolone Research with Emerging Fields in Materials Science
While quinolone research has been dominated by medicinal chemistry, the unique properties of the heterocyclic scaffold present opportunities for integration with materials science. The planar structure, potential for functionalization, and inherent photophysical properties of quinoline-based molecules make them attractive candidates for advanced materials.
Future research could explore:
Functional Dyes and Sensors: The ability of quinolones to intercalate with DNA suggests they could be developed into molecular probes or sensors for detecting specific nucleic acid sequences. ualberta.ca Their aromatic structure often imparts fluorescent properties, which could be harnessed for imaging applications or in the development of chemosensors.
Organic Electronics: The planar, electron-rich nature of the quinolone core is a feature found in many organic semiconductors. By tuning the electronic properties through chemical modification, it may be possible to develop quinolone-based materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Sustainable Chemistry and Environmental Applications: The quinoline (B57606) scaffold is being explored in novel environmental technologies. In one recent study, a photoelectrochemical method was developed for the upcycling of PVC plastic waste to synthesize chlorinated quinolinone derivatives, demonstrating a link between quinolone chemistry and sustainable materials management. acs.org
Building Blocks for Supramolecular Chemistry: The defined geometry of compounds like this compound makes them suitable building blocks (synthons) for constructing larger, well-ordered supramolecular assemblies or metal-organic frameworks (MOFs) with tailored properties.
Exploring these non-medical applications represents a translational perspective that could significantly broaden the impact of quinolone chemistry.
Q & A
Q. What are the established synthetic routes for 2,5-dimethylquinolin-4(1H)-one, and how do reaction conditions influence yield and purity?
The synthesis of this compound derivatives typically involves cyclization reactions. For example, phosphorous oxychloride (POCl₃) is used to chlorinate the 4-position of the quinoline nucleus, followed by purification via silica gel column chromatography with petroleum ether as an eluent . Reaction parameters such as temperature (e.g., reflux in diphenyl ether) and stoichiometry of reagents (e.g., ethyl acetoacetate and m-toluidine) critically affect yield. Recrystallization from methanol or ethanol enhances purity, with yields reported at ~60–75% under optimized conditions .
Q. What analytical methods are recommended for characterizing this compound and its derivatives?
Structural confirmation relies on a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and ring conformation.
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹ for the 4-one moiety).
- X-ray Crystallography : Resolves molecular packing and coplanarity (e.g., r.m.s. deviation of 0.009 Å for non-hydrogen atoms in related chloro-quinoline derivatives) .
- Melting Point Analysis : Used for purity assessment (e.g., 94.6–95.2 °C for analogous tosyl derivatives) .
Q. How can researchers evaluate the biological activity of this compound in preliminary assays?
Initial screens focus on antibacterial activity against Gram-positive pathogens (e.g., Streptococcus pneumoniae) using disk diffusion or broth microdilution assays . Structure-activity relationship (SAR) studies suggest that methylation at the 5-position enhances activity, likely due to improved lipophilicity and membrane penetration .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data for this compound derivatives?
Discrepancies may arise from variations in bacterial strains, assay protocols, or compound purity. For instance, Miyamoto et al. (1995) reported enhanced activity with a 5-methyl group, while later studies observed reduced potency in specific analogs . To resolve such conflicts:
- Standardize assay conditions (e.g., Mueller-Hinton agar for antibacterial tests).
- Validate compound purity via HPLC or elemental analysis (CHN).
- Perform dose-response curves to compare IC₅₀ values across studies.
Q. How does crystallographic data inform the design of this compound analogs for target-specific applications?
X-ray structures reveal intermolecular interactions (e.g., π-π stacking with centroid separations of 3.649–3.778 Å) that influence solubility and binding to biological targets like SIRT1 or bacterial enzymes . Modifications at the 2- or 5-position can disrupt stacking, altering bioavailability. For example, chloro-substitution at the 4-position improves steric fit in hydrophobic enzyme pockets .
Q. What methodological approaches optimize regioselectivity in the synthesis of this compound derivatives?
Regioselective halogenation or functionalization requires:
- Directed metalation : Use of directing groups (e.g., tosyl) to control substitution patterns .
- Microwave-assisted synthesis : Reduces side reactions by accelerating cyclization steps.
- Computational modeling : Density Functional Theory (DFT) predicts reactive sites based on electron density maps.
Q. How can researchers design toxicity studies for this compound derivatives in preclinical models?
- In vitro cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to determine LC₅₀ values.
- In vivo models : Administer compounds to rodents at escalating doses (OECD Guideline 423) to assess acute toxicity.
- Metabolic stability : Evaluate hepatic clearance using microsomal assays (e.g., human liver microsomes).
Data-Driven Research Design
Q. What experimental designs reconcile mixed-method findings in SAR studies of this compound analogs?
Integrate quantitative data (e.g., IC₅₀ values) with qualitative crystallographic or NMR insights using triangulation. For example, combine docking simulations (quantitative) with hydrogen-bonding analysis (qualitative) to explain activity trends .
Q. How can computational tools predict the reactivity of this compound in novel reactions?
Molecular Dynamics (MD) simulations and Frontier Molecular Orbital (FMO) theory model electron transfer during cyclization or halogenation. For instance, FMO analysis of POCl₃-mediated chlorination identifies nucleophilic sites prone to attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
